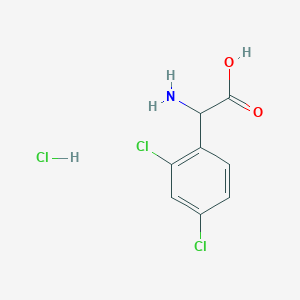

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is a derivative of phenylacetic acid, which is a common scaffold in medicinal chemistry due to its bioactive properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves multiple steps including amidation, etherification, and cyclization . Optimized conditions for similar syntheses have been reported, such as the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which achieved a high yield under specific temperature and molar ratio conditions . These methods could potentially be adapted for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride has been characterized using various analytical techniques such as FTIR spectrometry, elemental analysis, and NMR . These techniques confirm the identity and purity of the synthesized compounds and are essential for the structural analysis of any new derivative, including 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride include addition reactions, acylation, and condensation under specific conditions . These reactions are crucial for the functionalization and modification of the core structure to enhance its biological activity or to introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride, such as solubility, melting point, and stability, can be inferred from the studies on similar compounds . These properties are important for the formulation and application of the compound in a biological context.

Applications De Recherche Scientifique

Synthesis and Characterization

- Studies have shown that 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride can be synthesized and characterized for various applications. For instance, it has been used in the synthesis of new amino acid conjugates, demonstrating potential anti-inflammatory and analgesic activities (Shalaby & El-Eraky, 1997).

Chemical Reactions and Optimization

- Research on optimizing the synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlights the importance of specific reaction conditions to achieve high yields, demonstrating the chemical versatility and potential applications of these compounds (Wang Guo-hua, 2008).

Intermediate in Synthesis

- It's used as a key intermediate in the preparation of other chemical compounds, such as 2,4-dichlorophenyl-Nα-Fmoc-aminoacyl-4-oxymethylphenoxy-acetates, useful for anchoring amino acids on polymers (Rene & Badet, 1994).

Spectroscopic Studies and Biological Significance

- Spectroscopic methods like infrared, NMR, and mass spectrometry have been used to study new organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion, highlighting its potential in biological studies (Bhatti et al., 2000).

Role in Herbicide Formulation

- Research on a new formulation of 2,4-dichlorophenoxy-acetic acid, a relative compound, shows its role in herbicide efficacy, surfactant properties, and fertilizer compatibility, indicating its importance in agricultural applications (Volgas et al., 2005).

Photodegradation Studies

- Photodegradation studies of related compounds like dichlorprop and 2-naphthoxyacetic acid in water provide insights into the environmental fate and behavior of these chemicals, highlighting the importance of understanding their ecological impacts (Climent & Miranda, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIDSTFBZYDFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.